3-(1,3-Benzodioxol-5-ylmethylene)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-one
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Overview
Description
Bicyclo[221]heptan-2-one,3-(1,3-benzodioxol-5-ylmethylene)-1,7,7-trimethyl- is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]heptan-2-one,3-(1,3-benzodioxol-5-ylmethylene)-1,7,7-trimethyl- typically involves a multi-step process. One common method includes the Diels-Alder reaction, which is a [4+2] cycloaddition reaction. This reaction is often catalyzed by organocatalysts under mild conditions to achieve high enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]heptan-2-one,3-(1,3-benzodioxol-5-ylmethylene)-1,7,7-trimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxol moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
Bicyclo[2.2.1]heptan-2-one,3-(1,3-benzodioxol-5-ylmethylene)-1,7,7-trimethyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which Bicyclo[2.2.1]heptan-2-one,3-(1,3-benzodioxol-5-ylmethylene)-1,7,7-trimethyl- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[2.2.1]heptan-2-one, 3,3-dimethyl-
- Bicyclo[2.2.1]heptane, 1,3,3-trimethyl-
- Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride
Uniqueness
Bicyclo[2.2.1]heptan-2-one,3-(1,3-benzodioxol-5-ylmethylene)-1,7,7-trimethyl- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its bicyclic framework combined with the benzodioxol moiety makes it a versatile compound for various applications.
Properties
CAS No. |
74841-38-6 |
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Molecular Formula |
C18H20O3 |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
(3E)-3-(1,3-benzodioxol-5-ylmethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C18H20O3/c1-17(2)13-6-7-18(17,3)16(19)12(13)8-11-4-5-14-15(9-11)21-10-20-14/h4-5,8-9,13H,6-7,10H2,1-3H3/b12-8+ |
InChI Key |
OMKMCEVABFYVSE-XYOKQWHBSA-N |
Isomeric SMILES |
CC1(C\2CCC1(C(=O)/C2=C/C3=CC4=C(C=C3)OCO4)C)C |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2=CC3=CC4=C(C=C3)OCO4)C)C |
Origin of Product |
United States |
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